![molecular formula C48H37O4P B6594166 (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 934201-93-1](/img/structure/B6594166.png)
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin” is a complex organic molecule. It has a molecular formula of C68H89O4P and a formula weight of 1001.4 . The compound is an off-white to yellow powder .
Physical and Chemical Properties Analysis
The compound is an off-white to yellow powder . It’s important to note that the compound is hazardous and may require special handling and storage conditions .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized through multi-component reactions involving aldehydes, anilines, and dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphorobromodite intermediates. These syntheses yield compounds with potential antimicrobial activities. The compounds were characterized using IR, H, C, and P NMR spectral data, highlighting their structural properties and potential for further applications in medicinal chemistry and material science (Haranath et al., 2005).
Antimicrobial Activity
- Research has explored the antimicrobial properties of derivatives of the compound, specifically focusing on the synthesis, spectral characterization, and evaluation of their antimicrobial activities. These studies provide foundational knowledge for the development of new antimicrobial agents based on this compound, underscoring the importance of structural characterization in understanding and enhancing antimicrobial efficacy (Haranath et al., 2005).
Catalytic Applications
- The compound and its derivatives have been applied in asymmetric catalysis, such as in the asymmetric hydrogenation of α-dehydroamino acid esters and hydroformylation of vinylfurans. These studies demonstrate the compound's versatility and effectiveness as a catalyst in synthesizing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The high enantioselectivities achieved with these catalysts highlight the potential for further development and application in various asymmetric synthesis processes (Eberhardt et al., 2007); (Nakano et al., 2006).
Chemical Stability
- A structural study on a related phosphine-phosphoramidite showed unique features contributing to its chemical stability. This research provides insight into the design of stable and efficient catalysts for asymmetric catalysis, emphasizing the role of structural elucidation in developing new catalytic systems with improved performance and stability (Balogh et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28H,3-4,7-8,15-16,19-20H2,(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNJRQZVAIOFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)O)C9=CC1=CC=CC=C1C1=CC=CC=C19 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
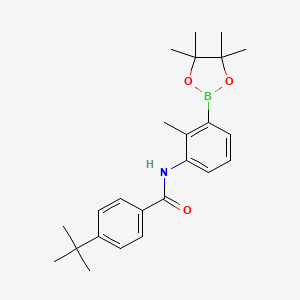

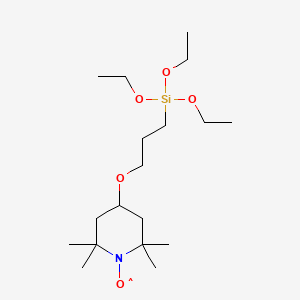
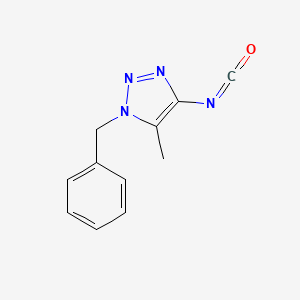
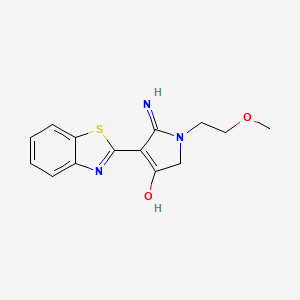
![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)
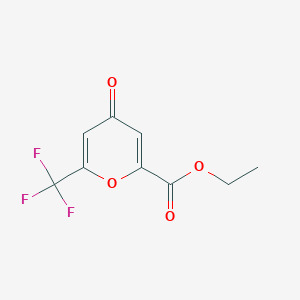

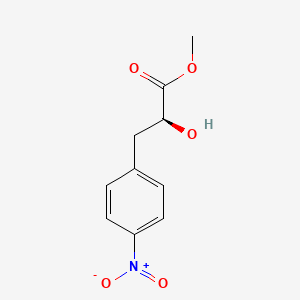

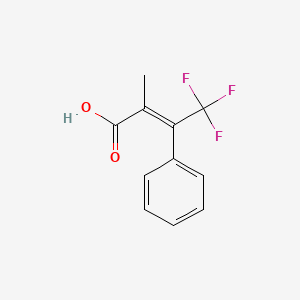
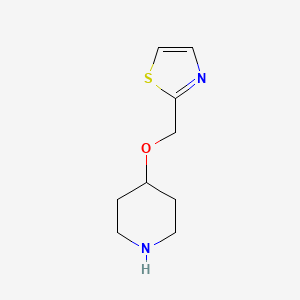
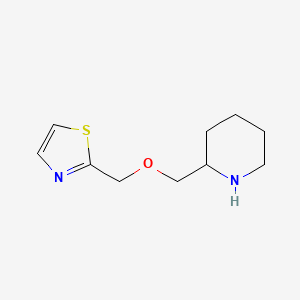
![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)
